An In-depth Technical Guide to 4-Methylsyringol: Chemical Properties, Structure, and Biological Significance
An In-depth Technical Guide to 4-Methylsyringol: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylsyringol, also known as 2,6-dimethoxy-4-methylphenol, is a naturally occurring phenolic compound found in various plant sources, notably as a breakdown product of lignin.[1][2] Its chemical structure, characterized by a phenol (B47542) ring with two methoxy (B1213986) groups and a methyl group, contributes to its significant antioxidant and potential anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies and biological pathways associated with 4-Methylsyringol, aimed at facilitating further research and development.
Chemical Properties and Structure
4-Methylsyringol is a solid at room temperature, appearing as a pale yellow semi-solid with a phenolic, medicinal odor.[3] Its detailed chemical and physical properties are summarized in the table below.
Data Presentation: Chemical and Physical Properties of 4-Methylsyringol
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂O₃ | [3] |
| Molecular Weight | 168.19 g/mol | [3] |
| IUPAC Name | 2,6-dimethoxy-4-methylphenol | [3] |
| SMILES | CC1=CC(=C(C(=C1)OC)O)OC | [3] |
| Melting Point | 37-42 °C | [3] |
| Boiling Point | 145-146 °C at 14 mmHg | [3] |
| Solubility | Insoluble in water; soluble in fat and moderately soluble in ethanol (B145695). | [3] |
| Appearance | Pale yellow semi-solid | [3] |
| Odor | Phenolic, medicinal | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate synthesis, purification, and analysis of 4-Methylsyringol. The following sections provide methodologies for key experiments.
Synthesis of 4-Methylsyringol (Hypothetical Protocol based on Related Syntheses)
This protocol is adapted from the synthesis of 4-methylcatechol (B155104) from the closely related precursor, 2-methoxy-4-methylphenol.[4]
Materials:
-
2,6-dimethoxy-4-methylphenol (starting material)
-
Hydrobromic acid (48%)
-
Sodium sulfite (B76179)
-
Sodium bicarbonate (soda ash)
-
Sodium chloride (NaCl) solution (saturated)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethoxy-4-methylphenol in hydrobromic acid.
-
Add a catalytic amount of sodium sulfite to the mixture.
-
Under an inert gas atmosphere and protected from light, continuously bubble hydrogen bromide gas through the solution.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture to a weakly acidic pH by carefully adding sodium bicarbonate.
-
Extract the product with a 1:1 mixture of cyclohexane and toluene three times.
-
Combine the organic layers and wash with a saturated NaCl solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Cool the resulting crude product to induce crystallization.
-
Collect the white crystalline 4-Methylsyringol by centrifugation and filtration at low temperature.
Purification of 4-Methylsyringol by Crystallization
This protocol is a general method for the purification of crystalline organic compounds and can be adapted for 4-Methylsyringol.[5]
Materials:
-
Crude 4-Methylsyringol
-
Mixed solvent system (e.g., methanol (B129727), ethanol, isopropanol, and tert-butanol)
-
Crystallization dish
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the crude 4-Methylsyringol in a minimal amount of the chosen mixed solvent system at an elevated temperature.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath (-10 to 0 °C) for 0-24 hours to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum to remove any residual solvent.
1H-NMR Analysis of 4-Methylsyringol
This protocol outlines the general steps for acquiring and interpreting a ¹H-NMR spectrum of 4-Methylsyringol.[6][7][8][9][10]
Sample Preparation:
-
Dissolve 5-10 mg of purified 4-Methylsyringol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Lock and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H-NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, and relaxation delay).
Data Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts and coupling patterns to assign the peaks to the corresponding protons in the 4-Methylsyringol structure.
DPPH Radical Scavenging Antioxidant Assay
This protocol describes a common method for evaluating the antioxidant activity of 4-Methylsyringol.[11][12][13][14]
Materials:
-
4-Methylsyringol
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol and protect it from light.
-
Prepare a series of dilutions of 4-Methylsyringol and the positive control in the same solvent.
-
In a test tube or microplate well, mix a fixed volume of the DPPH solution with a specific volume of the sample or control solution.
-
Prepare a blank containing the solvent and the DPPH solution.
-
Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
Biological Signaling Pathways
4-Methylsyringol, as a phenolic compound, is implicated in various biological pathways, primarily related to its antioxidant and anti-inflammatory properties.
Anti-inflammatory Signaling Cascade
Phenolic compounds are known to modulate inflammatory responses by interfering with key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[15] The diagram below illustrates the potential mechanism by which 4-Methylsyringol may exert its anti-inflammatory effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Lignin Biodegradation by a Cytochrome P450 Enzyme: A Computational Study into Syringol Activation by GcoA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Methyl-2,6-dimethoxyphenol | C9H12O3 | CID 240925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN103864578A - Synthesis method of 4-methylcatechol - Google Patents [patents.google.com]
- 5. CN103864748A - Purification method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. researchgate.net [researchgate.net]
- 15. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
